1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol
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Overview
Description
1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a pent-2-yne-1,4-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 1-(4-Fluorophenyl)-4-methylpent-2-yne-1,4-diol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Unlike other similar compounds, it possesses both a fluorophenyl group and a pent-2-yne-1,4-diol structure, making it a versatile molecule for various chemical transformations and research applications.
Properties
Molecular Formula |
C12H13FO2 |
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Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methylpent-2-yne-1,4-diol |
InChI |
InChI=1S/C12H13FO2/c1-12(2,15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,11,14-15H,1-2H3 |
InChI Key |
MAVDLEIBAXDPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C1=CC=C(C=C1)F)O)O |
Origin of Product |
United States |
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